3,4-Diamino-2-chlorobenzoic acid
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Overview
Description
3,4-Diamino-2-chlorobenzoic acid is an organic compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol . This compound is characterized by the presence of two amino groups and one chlorine atom attached to a benzoic acid core. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-2-chlorobenzoic acid typically involves the chlorination of 3,4-diaminobenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-2-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dinitro-2-chlorobenzoic acid.
Reduction: Formation of 3,4-diamino-2-chlorobenzylamine.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Diamino-2-chlorobenzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,4-Diamino-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminobenzoic acid: Lacks the chlorine atom, leading to different reactivity and properties.
2-Chlorobenzoic acid: Lacks the amino groups, resulting in different chemical behavior.
4-Amino-2-chlorobenzoic acid: Contains only one amino group, leading to different biological and chemical properties.
Uniqueness
3,4-Diamino-2-chlorobenzoic acid is unique due to the presence of both amino groups and a chlorine atom on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H7ClN2O2 |
---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
3,4-diamino-2-chlorobenzoic acid |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,9-10H2,(H,11,12) |
InChI Key |
APVMZJPDBHIKJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)N)N |
Origin of Product |
United States |
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